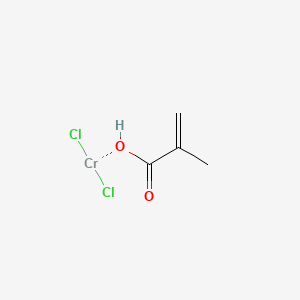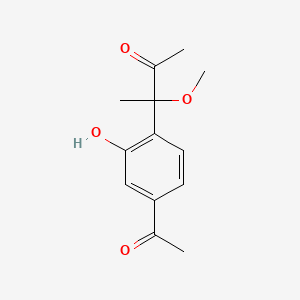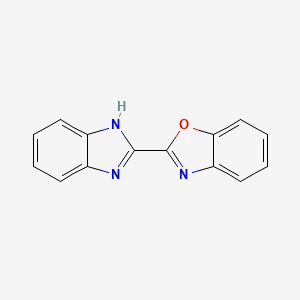![molecular formula C14H10Cl2N4O6S2 B13739499 4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride](/img/structure/B13739499.png)
4,4'-(Vinylene)bis[3-sulfobenzenediazonium]dichloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-(Vinylene)bis[3-sulfobenzenediazonium]dichloride is a chemical compound with the molecular formula C14H10Cl2N4O6S2 and a molecular weight of 465.2884 g/mol . It is also known by other names such as 2,2’-Disulfo-4,4’-stilbenetetrazonium dichloride and 4,4’-Stilbenebis(diazonium), 2,2’-disulfo-, dichloride . This compound is characterized by the presence of diazonium groups and sulfonic acid groups, making it a versatile reagent in various chemical reactions.
Métodos De Preparación
The synthesis of 4,4’-(Vinylene)bis[3-sulfobenzenediazonium]dichloride typically involves the diazotization of 4,4’-(Vinylene)bis[3-sulfobenzenediazonium]dichloride . The reaction conditions often include the use of sodium nitrite and hydrochloric acid at low temperatures to ensure the stability of the diazonium groups . Industrial production methods may involve similar synthetic routes but on a larger scale, with additional purification steps to achieve the desired purity levels .
Análisis De Reacciones Químicas
4,4’-(Vinylene)bis[3-sulfobenzenediazonium]dichloride undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium groups can participate in electrophilic substitution reactions, often with nucleophiles such as water, alcohols, or amines.
Coupling Reactions: This compound can undergo coupling reactions with phenols or aromatic amines to form azo compounds.
Reduction Reactions: The diazonium groups can be reduced to form the corresponding amines.
Common reagents used in these reactions include sodium nitrite, hydrochloric acid, and various nucleophiles . The major products formed from these reactions depend on the specific reagents and conditions used but often include azo compounds and substituted aromatic compounds .
Aplicaciones Científicas De Investigación
4,4’-(Vinylene)bis[3-sulfobenzenediazonium]dichloride has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 4,4’-(Vinylene)bis[3-sulfobenzenediazonium]dichloride involves the formation of reactive intermediates, such as diazonium ions, which can then participate in various chemical reactions . These intermediates can interact with molecular targets, such as nucleophiles, to form new chemical bonds and products . The pathways involved in these reactions depend on the specific conditions and reagents used .
Comparación Con Compuestos Similares
4,4’-(Vinylene)bis[3-sulfobenzenediazonium]dichloride can be compared with other diazonium compounds, such as:
Benzenediazonium chloride: A simpler diazonium compound used in similar substitution and coupling reactions.
4,4’-Bis(diazonium)stilbene: Another diazonium compound with similar reactivity but different structural features.
The uniqueness of 4,4’-(Vinylene)bis[3-sulfobenzenediazonium]dichloride lies in its combination of diazonium and sulfonic acid groups, which provide it with distinct reactivity and solubility properties .
Propiedades
Fórmula molecular |
C14H10Cl2N4O6S2 |
|---|---|
Peso molecular |
465.3 g/mol |
Nombre IUPAC |
4-[(E)-2-(4-diazonio-2-sulfophenyl)ethenyl]-3-sulfobenzenediazonium;dichloride |
InChI |
InChI=1S/C14H8N4O6S2.2ClH/c15-17-11-5-3-9(13(7-11)25(19,20)21)1-2-10-4-6-12(18-16)8-14(10)26(22,23)24;;/h1-8H;2*1H/b2-1+;; |
Clave InChI |
CZGMTJWJZMXELA-SEPHDYHBSA-N |
SMILES isomérico |
C1=CC(=C(C=C1[N+]#N)S(=O)(=O)O)/C=C/C2=C(C=C(C=C2)[N+]#N)S(=O)(=O)O.[Cl-].[Cl-] |
SMILES canónico |
C1=CC(=C(C=C1[N+]#N)S(=O)(=O)O)C=CC2=C(C=C(C=C2)[N+]#N)S(=O)(=O)O.[Cl-].[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


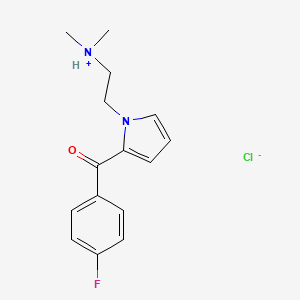
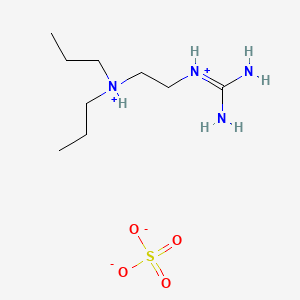
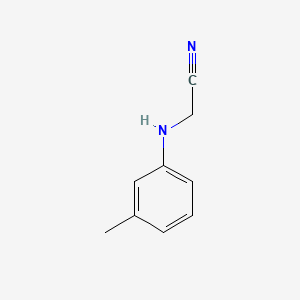
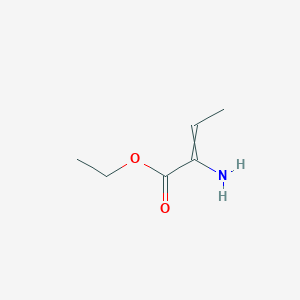
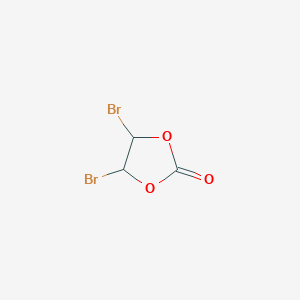
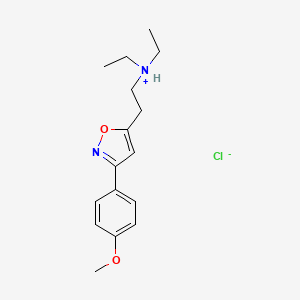
![Ethyl 3-[(diethoxymethylsilyl)oxy]-2-butenoate](/img/structure/B13739456.png)
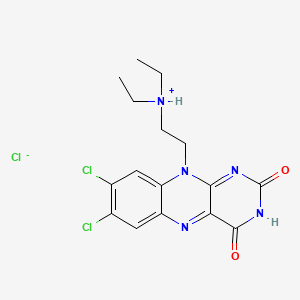
![5-(4,6-dichloro-1,3,5-triazin-2-yl)-N,N-diethyl-9H-benzo[a]phenoxazin-9-amine;chloride](/img/structure/B13739470.png)
